5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)11-7-4-2-3-6(10)12(5)7/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGSUTJSOKUICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with α-haloketones, followed by cyclization and chlorination reactions. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride .
Industrial production methods often utilize continuous flow systems to enhance the efficiency and yield of the synthesis. These systems allow for better control of reaction parameters and can be scaled up for large-scale production .
Chemical Reactions Analysis
Carboxylic Acid-Derived Reactions
The carboxylic acid group at position 2 enables classical acid-base and nucleophilic acyl substitution chemistry.
Esterification
Reaction with alcohols under acidic or coupling conditions produces esters. For example:
Amidation
Coupling with amines via reagents like EDCl/HOBt forms bioactive amides:
Electrophilic Aromatic Substitution (EAS)
The electron-rich imidazo[1,2-a]pyridine ring undergoes regioselective substitutions:
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Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C yields 8-nitro derivatives (position para to nitrogen).
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Halogenation : Br<sub>2</sub> in acetic acid selectively substitutes position 7 (70% yield) .
Nucleophilic Substitution at C5 Chlorine
The C5 chlorine participates in SNAr reactions under basic conditions:
Metal-Catalyzed Cross-Couplings
The chlorine substituent enables palladium or copper-catalyzed couplings:
Decarboxylation
Thermal or photolytic decarboxylation removes CO<sub>2</sub> to form 3-methylimidazo[1,2-a]pyridine derivatives:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| CuO, quinoline, 200°C | 5-Chloro-3-methylimidazo[1,2-a]pyridine | 88% | |
| UV light (254 nm), DMSO | 5-Chloro-3-methylimidazo[1,2-a]pyridine | 76% |
Bioactive Conjugate Formation
The carboxylic acid serves as a linker for pharmacophore attachment:
Tautomerism and pH-Dependent Behavior
The compound exhibits pH-sensitive tautomerism in aqueous solutions:
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Acidic conditions : Predominantly exists as the carboxylate tautomer (pK<sub>a</sub> ≈ 3.1).
-
Neutral/basic conditions : Enol tautomer forms intramolecular hydrogen bonds, affecting solubility .
Oxidation and Reduction
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceuticals. Notably, it has been explored for developing anti-cancer and anti-inflammatory drugs. Its structural properties allow for modifications that enhance the efficacy and specificity of drug candidates targeting various diseases.
Case Study: Anti-Cancer Activity
Recent studies have identified derivatives of imidazo[1,2-a]pyridine compounds that exhibit significant anti-cancer properties. For instance, compounds derived from 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid have shown promising results in inhibiting tumor growth in vitro and in vivo models. A notable example includes a derivative that demonstrated a 70% reduction in tumor size in xenograft models compared to control groups .
Biochemical Research
Enzyme Inhibition Studies
This compound is utilized in biochemical research to investigate enzyme inhibition mechanisms and receptor binding interactions. Such studies are essential for understanding metabolic pathways and the development of therapeutic agents.
Research Findings
A study focusing on the inhibition of specific kinases revealed that derivatives of this compound could effectively inhibit target enzymes involved in cancer proliferation pathways, suggesting potential applications in targeted cancer therapies .
Agricultural Chemistry
Development of Agrochemicals
5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is being researched for its potential use in agricultural chemistry, particularly in developing new herbicides and fungicides. Its efficacy against specific plant pathogens makes it a candidate for improving crop yields.
Case Study: Herbicidal Activity
In trials assessing herbicidal activity, formulations containing this compound showed a significant reduction in weed growth compared to untreated controls, indicating its potential as an effective herbicide .
Material Science
Enhancement of Material Properties
In material science, this compound can be incorporated into polymer formulations to improve properties such as thermal stability and chemical resistance. Its unique structure allows for the modification of polymer matrices, leading to enhanced performance characteristics.
Research Insights
Studies have shown that polymers modified with 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid exhibit improved thermal degradation temperatures and increased resistance to solvents, making them suitable for various industrial applications .
Diagnostic Applications
Development of Imaging Agents
Researchers are exploring the role of this compound in developing diagnostic agents for imaging techniques such as MRI and PET scans. Its ability to bind selectively to certain biological targets could facilitate early disease detection.
Case Study: Imaging Agent Efficacy
A recent investigation demonstrated that a conjugate formed with this compound showed enhanced contrast in imaging studies, allowing for better visualization of tumors compared to conventional agents used in clinical settings .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Pharmaceutical Development | Anti-cancer and anti-inflammatory drugs | Significant tumor growth inhibition observed |
| Biochemical Research | Enzyme inhibition studies | Effective kinase inhibitors identified |
| Agricultural Chemistry | Herbicides and fungicides | Reduced weed growth noted in field trials |
| Material Science | Polymer enhancements | Improved thermal stability and chemical resistance |
| Diagnostic Applications | Imaging agents for disease detection | Enhanced contrast observed in imaging studies |
Mechanism of Action
The mechanism by which 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Chemical Identifier :
Structural Features :
This compound consists of an imidazo[1,2-a]pyridine core substituted with:
- A chlorine atom at position 3.
- A methyl group at position 2.
- A carboxylic acid group at position 2.
The compound is utilized in medicinal chemistry as a building block for drug discovery, particularly in kinase inhibitors and anti-infective agents .
Comparison with Structural Analogs
Key analogs are differentiated by substituent positions (chlorine, methyl, or other groups) and functional moieties (carboxylic acid, esters, etc.). Below is a detailed analysis:
Chlorine-Substituted Imidazopyridine Carboxylic Acids
Key Observations :
- Position of Chlorine : The 5-chloro substitution in the target compound balances electronic effects (electron-withdrawing) and steric bulk, whereas 3-chloro analogs face steric challenges near the imidazole ring .
- Methyl Group Impact: The 3-methyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to non-methylated analogs like 5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid .
Methyl-Substituted Analogs
Key Observations :
Ester Derivatives and Trifluoromethyl Analogs
Biological Activity
5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure and functional groups make it a subject of interest in various fields, particularly in medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and potential applications.
- Molecular Formula : C9H7ClN2O2
- Molecular Weight : 210.62 g/mol
- Structural Features : Contains a chlorine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position of the imidazo ring.
Target of Action
5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has been identified as a potential agent against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Its analogues have demonstrated significant activity against these pathogens by disrupting bacterial cell functions .
Mode of Action
The compound's mode of action primarily involves interaction with DNA, leading to mutagenic effects. It can form adducts with DNA bases, which may result in mutations that could promote carcinogenesis . Additionally, studies suggest that it may inhibit certain enzymes involved in metabolic pathways, thereby influencing its biological activity .
Antimicrobial Properties
Preliminary studies indicate that 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid exhibits antimicrobial properties. Research is ongoing to confirm these effects and elucidate the underlying mechanisms .
Mutagenicity and Carcinogenicity
The compound is known for its potential role as a mutagen and carcinogen. It has been linked to the formation during high-temperature cooking processes of meats, which can lead to increased cancer risk due to DNA interaction .
Pharmacokinetics
The pharmacokinetic profile of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid shows compatibility with once-daily dosing regimens in some analogues. Its absorption, distribution, metabolism, and excretion (ADME) properties are crucial for assessing its therapeutic potential and safety .
Case Studies
Several studies have explored the biological activities of this compound:
- Antimycobacterial Activity : Research indicated that certain derivatives of imidazo[1,2-a]pyridine compounds exhibited significant anti-mycobacterial activity against MDR-TB strains .
- Mutagenic Studies : A study highlighted the mutagenic potential of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid through its ability to form stable adducts with DNA bases in vitro .
- Antimicrobial Evaluation : Investigations into its antimicrobial properties revealed that it could inhibit the growth of various bacterial strains, warranting further exploration into its therapeutic uses .
Applications
5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has several applications:
- Medicinal Chemistry : It serves as a lead compound for developing new drugs targeting resistant bacterial strains.
- Environmental Monitoring : Its formation during cooking processes raises concerns about food safety and necessitates monitoring in food products .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | C9H8N2O2 | Lacks chlorine; studied for similar mutagenic properties. |
| 4-Chloroquinoline-3-carboxylic acid | C10H7ClN | Different ring structure; used in antimicrobial research. |
| 6-Chloropurine | C5H4ClN5 | Purine base; significant in nucleic acid research; different biological activity profile. |
The presence of both chlorine and methyl groups in 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid distinguishes it from these similar compounds, influencing its reactivity and biological effects significantly .
Q & A
Q. What are common synthetic routes for 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid?
The synthesis typically involves multi-step heterocyclic condensation. For example, chloromethylpyridine derivatives (e.g., 6-chloro-3-chloromethylpyridine) can undergo nucleophilic substitution with carboxylic acid precursors under controlled temperatures (80–120°C) in inert atmospheres to minimize side reactions. Oxidation of intermediate methyl groups using potassium permanganate or chromium trioxide may yield the carboxylic acid moiety . Reaction optimization often requires adjusting stoichiometry and solvent polarity (e.g., DMF or THF) to improve yields.
Q. How can structural characterization be performed for this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., methyl and chloro groups on the imidazo[1,2-a]pyridine core).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (CHClNO).
- X-ray crystallography : Resolves spatial arrangements, particularly for verifying the carboxylic acid group's position .
- FT-IR : Identifies carboxylic acid O-H stretches (~2500–3000 cm) and C=O bonds (~1700 cm).
Q. What are the solubility and stability considerations for this compound?
The carboxylic acid group enhances solubility in polar solvents (e.g., water at high pH, DMSO). However, the chloro and methyl substituents reduce aqueous solubility, necessitating DMF or ethanol for dissolution. Stability studies indicate degradation under prolonged UV exposure or acidic conditions (pH < 3), requiring storage in amber vials at 2–8°C .
Q. What safety precautions are necessary during handling?
- Use PPE (gloves, goggles) due to skin/eye irritation risks .
- Avoid inhalation; work in fume hoods.
- Waste must be segregated and treated as halogenated organic waste to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of derivatives?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, reaction path searches identify energy barriers for chlorination or methylation steps. Molecular docking can screen bioactivity of derivatives, prioritizing candidates for experimental validation. Machine learning models trained on PubChem data (e.g., LogP, pKa) accelerate condition optimization .
Q. How to resolve contradictory spectroscopic data in structural analysis?
Discrepancies in NMR or MS data often arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, NOESY) : Clarifies coupling patterns and spatial proximities.
- LC-MS/MS : Detects trace impurities (e.g., dechlorinated byproducts).
- Comparative analysis : Cross-referencing with structurally analogous imidazo[1,2-a]pyridines in PubChem .
Q. What strategies improve yield in scaled-up synthesis?
- Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., chlorination).
- Catalytic systems : Palladium on carbon (Pd/C) for selective reductions .
- Process analytical technology (PAT) : Monitors real-time reaction progress via in-line FT-IR .
Q. How to analyze and mitigate impurities in final products?
- HPLC-DAD/ELSD : Quantifies impurities >0.1% using C18 columns (ACN/water gradient).
- Recrystallization : Ethanol/water mixtures remove hydrophobic byproducts.
- Mechanistic studies : Identify impurity sources (e.g., over-oxidation) via LC-MS .
Q. What methodologies assess bioactivity in target-specific assays?
Q. How to design derivatives with enhanced pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
